L-Buthionine

Vue d'ensemble

Description

L-Buthionine-sulfoximine (L-BSO) is a synthetic compound . It is used as a selective activator for the induction of ferroptosis in rat apoptotic cells and as an inhibitor of γ-glutamylcysteine synthetase . It is also used to study its effects on the viability and effectiveness of microspore embryogenesis (ME) induction in triticale and barley .

Synthesis Analysis

L-Buthionine-sulfoximine (BSO) triggers a protective response and a subsequent increase in the CNS GSH content . This response might be modulated by a peripheral increment of circulating nerve growth factor (NGF) .Molecular Structure Analysis

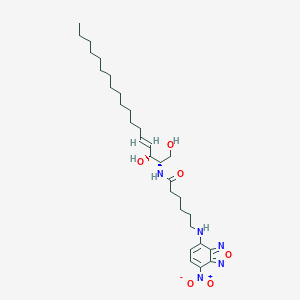

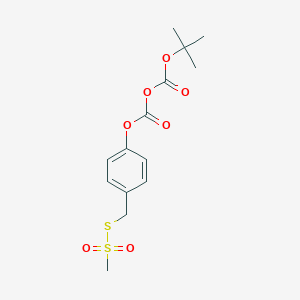

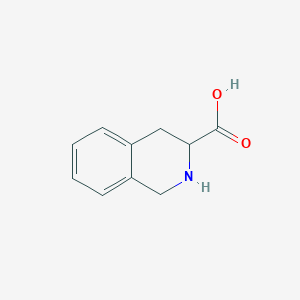

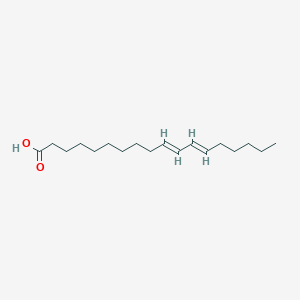

L-Buthionine contains total 28 bond(s); 11 non-H bond(s), 1 multiple bond(s), 7 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s) and 1 sulfide(s) .Chemical Reactions Analysis

L-Buthionine-sulfoximine (L-BSO) was encapsulated in a folate-targeted generation four polyurea dendrimer (PUREG4-FA2) and its release profile was followed for 24 h at pH 7.4 and 37 °C . The protocol uses in situ L-BSO derivatization, by the formation of a catechol-derived orto-quinone, followed by visible detection of the derivative at 503 nm .Physical And Chemical Properties Analysis

L-Buthionine-sulfoximine is a powder with a melting point of 224-226 °C . It is soluble in water to the extent of 50 mg/mL, forming a clear to slightly hazy, colorless to faintly yellow solution . It is stored at a temperature of −20°C .Applications De Recherche Scientifique

Adjuvant Drug in Cancer Treatment

L-Buthionine sulfoximine (L-BSO) is reported to increase the sensitivity of cancer cells to neoplastic agents . It is used as an adjuvant drug, which means it is used in combination with primary treatments such as chemotherapy or radiation therapy .

Drug Delivery Systems

L-BSO is used in dendrimer nanoformulations, which are exceptional drug delivery systems . These nanoformulations are envisaged as potential chemotherapeutics .

Inhibition of Glutathione Production

L-BSO inhibits the production of glutathione (GSH), a powerful antioxidant in the body . By blocking the synthesis of glutamylcysteine, the first precursor of GSH, L-BSO can enhance the effect of certain treatments on tumor cell viability and oxidative damage .

DNA Damage

L-BSO, in combination with certain copper complexes, can cause DNA strand breaks . This is due, at least partially, to the oxidation of pyrimidine bases, which leads to the arrest of the cell cycle in the G2/M phase .

Apoptosis Induction

L-BSO can trigger apoptosis, a process of programmed cell death . This is evidenced by the activation of caspase 3, externalization of phosphatidylserine, and loss of cell integrity .

Radiation Therapy Adjuvant

Certain copper complexes combined with L-BSO have shown improved effects when combined with a radiation dose . This makes L-BSO a potential adjuvant in radiation therapy .

Mécanisme D'action

Target of Action

L-Buthionine primarily targets the enzyme γ-glutamylcysteine synthetase (γGCS), which is essential for the synthesis of glutathione (GSH) . GSH plays a critical role in protecting cells against oxidative stress .

Mode of Action

L-Buthionine is a potent and irreversible inhibitor of γGCS . By inhibiting this enzyme, L-Buthionine prevents the production of GSH, thereby inducing oxidative stress within the cell . This results in an increase in reactive oxygen species (ROS) levels and a reduction in the potential of the GSSG/GSH couple .

Biochemical Pathways

The inhibition of γGCS by L-Buthionine disrupts the glutathione biosynthetic pathway . This disruption leads to a decrease in GSH levels, which in turn increases the level of ROS within the cell . The increase in ROS can lead to DNA damage, specifically the oxidation of pyrimidine bases . This DNA damage can cause the cell cycle to arrest in the G2/M phase .

Pharmacokinetics

The pharmacokinetics of L-Buthionine have been studied in cancer patients. The compound exhibits linear pharmacokinetics within the dose range studied . The individual isomers of l-buthionine exhibit stereoselective disposition and elimination . The R-isomer is eliminated faster than the S-isomer, resulting in a higher clearance and shorter half-life .

Result of Action

The inhibition of GSH production by L-Buthionine leads to an increase in ROS levels within the cell, causing oxidative stress . This oxidative stress can lead to DNA damage and cell cycle arrest . Additionally, L-Buthionine has been shown to enhance the cytotoxic effects of certain chemotherapeutic agents .

Action Environment

The action of L-Buthionine can be influenced by environmental factors. For example, the presence of other compounds, such as copper complexes, can enhance the effect of L-Buthionine on tumor cell viability and oxidative damage . Furthermore, the compound’s action can be influenced by the physiological state of the cell, such as the cell’s oxidative stress levels .

Safety and Hazards

Orientations Futures

L-Buthionine-sulfoximine (L-BSO) is an adjuvant drug that is reported to increase the sensitivity of cancer cells to neoplastic agents . Dendrimers are exceptional drug delivery systems and L-BSO nanoformulations are envisaged as potential chemotherapeutics . The absorption of L-BSO at a low wavelength limits its detection by conventional analytical tools . A simple and sensitive method for L-BSO detection and quantification is now reported .

Propriétés

IUPAC Name |

(2S)-2-amino-4-butylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXXPOJCFVMVAX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Buthionine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol](/img/structure/B15003.png)

![1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15015.png)